molecular formula C14H20O3 B096684 4-(Heptyloxy)benzoic acid CAS No. 15872-42-1

4-(Heptyloxy)benzoic acid

Cat. No.: B096684
CAS No.: 15872-42-1
M. Wt: 236.31 g/mol
InChI Key: ZRVIYEJYXIDATJ-UHFFFAOYSA-N
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Safety and Hazards

“4-(Heptyloxy)benzoic acid” may cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Heptyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(Hexyloxy)benzoic acid
  • 4-(Octyloxy)benzoic acid
  • 4-(Nonoxyloxy)benzoic acid

Comparison: 4-(Heptyloxy)benzoic acid is unique due to its specific heptyloxy group, which imparts distinct physical and chemical properties compared to its analogs. For example, the length of the alkoxy chain can influence the melting point, solubility, and liquid crystalline behavior of the compound .

Properties

IUPAC Name

4-heptoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVIYEJYXIDATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036636
Record name 4-Heptyloxybenzoic acid
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Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-42-1
Record name 4-(Heptyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15872-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Heptoxybenzoic acid
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Record name 4-Heptyloxybenzoic acid
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Record name 4-Heptyloxybenzoic acid
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Record name 4-(heptyloxy)benzoic acid
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Record name P-HEPTOXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

Using ethyl p-hydroxybenzoate (33.3 g, 0.20 mol) and n-heptyl bromide (39.4 g, 0.22 mol), the reaction was carried out in the same manner as described in Example 21, (1), and then recrystallized from ethanol to give the title compound as a white microneedles; yield: 19.0 g (40.2%); mp 86.2°-90.3° C.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(heptyloxy)benzoic acid in the context of the research presented?

A1: The research focuses on the development of optical modulators using ferroelectric liquid crystal mixtures. While the abstract doesn't explicitly mention this compound, it's plausible that this compound acts as a component of the liquid crystal mixture. Further investigation into the full text of the paper [] would be necessary to confirm its precise role, such as its contribution to the ferroelectric properties, its influence on the phase transition temperatures, or its impact on the overall performance of the optical modulator.

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